

S-Methyl Thioacetate: A Versatile Probe for Interrogating Metabolic Pathways

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Compound of Interest

Compound Name: *S*-Methyl thioacetate

Cat. No.: B074164

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Abstract

S-Methyl thioacetate (SMTA) is a naturally occurring organosulfur compound that has emerged as a valuable tool for researchers studying cellular metabolism. Its structural similarity to acetyl-coenzyme A (acetyl-CoA) allows it to serve as a metabolic probe, providing insights into acetyl-CoA metabolism, sulfur trafficking, and the interplay between these critical pathways. This document provides detailed application notes and experimental protocols for the use of **S**-methyl thioacetate in metabolic research, tailored for researchers, scientists, and drug development professionals.

Introduction

S-Methyl thioacetate ($\text{CH}_3\text{C(O)SCH}_3$) is a thioester that plays a role in various biological processes.^{[1][2]} It is found in a variety of plants, including onions and tomatoes, and contributes to the flavor profile of some foods.^[2] In the context of metabolic research, SMTA is particularly interesting due to its direct relationship with acetyl-CoA, a central hub of cellular metabolism.^[2] SMTA can be enzymatically synthesized from acetyl-CoA and methanethiol and can also be hydrolyzed to release acetate and methanethiol.^{[2][3]} This dynamic interplay makes it a useful tool to probe the flux and regulation of acetyl-CoA pools and to investigate the downstream effects on processes such as histone acetylation and lipid metabolism.^{[4][5]}

Applications in Metabolic Research

Probing Acetyl-CoA Metabolism

SMTA can serve as a cell-permeable precursor to intracellular acetyl-CoA, allowing researchers to study the consequences of increased acetyl-CoA availability.^[2] This is particularly relevant in the study of diseases characterized by dysregulated metabolism, such as cancer and metabolic syndrome. By introducing SMTA to cell cultures, researchers can investigate its impact on pathways that are dependent on acetyl-CoA, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and cholesterol synthesis.

Investigating Histone Acetylation and Gene Regulation

As acetyl-CoA is the sole donor for histone acetylation, a key epigenetic modification, SMTA can be used to modulate this process.^{[4][5]} Supplementation with SMTA can increase the intracellular pool of acetyl-CoA, potentially leading to alterations in global histone acetylation levels.^[4] This provides a method to study the downstream effects on gene expression and cellular phenotype.

Tracing Sulfur Metabolism

The sulfur atom in SMTA can be tracked to elucidate pathways of sulfur metabolism. By using isotopically labeled SMTA (e.g., with ^{34}S), researchers can follow the incorporation of the sulfur atom into various sulfur-containing biomolecules, such as cysteine, glutathione, and other sulfur-containing metabolites.^{[6][7]} This allows for the mapping and quantification of sulfur flux in living cells.

Drug Discovery and Development

Understanding how a drug candidate affects cellular metabolism is a critical aspect of its development. SMTA can be used as a tool to probe the metabolic liabilities of a potential drug. For instance, if a drug is hypothesized to inhibit an enzyme involved in acetyl-CoA metabolism, SMTA can be used to bypass this inhibition and rescue the downstream metabolic deficiencies.

Data Presentation

Table 1: Physicochemical Properties of S-Methyl Thioacetate

Property	Value	Reference
Molecular Formula	C ₃ H ₆ OS	[8]
Molar Mass	90.14 g·mol ⁻¹	[8]
Appearance	Colorless liquid	[8]
Density	1.013 g/cm ³	[8]
Boiling Point	96–97 °C	[8]
Solubility	Soluble in oil and alcohol	[9]

Table 2: Kinetic Parameters of S-Methyl Thioacetate Reactions

Reaction	Enzyme/Condition	Parameter	Value	Reference
Enzymatic Formation	Coenzyme A transferases	Rate Constant (k)	10^{-3} to 10^{-2} s $^{-1}$	[2]
Optimal pH	6.5 - 8.0	[2]		
Optimal Temperature	25 - 37 °C	[2]		
Hydrolysis	Acid-mediated	k _a	1.5×10^{-5} M $^{-1}$ s $^{-1}$	[10]
Base-mediated	k _e		1.6×10^{-1} M $^{-1}$ s $^{-1}$	[10]
pH-independent	k _n		3.6×10^{-8} s $^{-1}$	[10]
Half-life (pH 7, 23°C)	t _{1/2}		155 days	[10]
Thiol-Thioester Exchange	2-sulfonatoethanethiolate	k _{ex}	$1.7 \text{ M}^{-1}\text{s}^{-1}$	[10]
Half-life (pH 7, 23°C, 1 mM thiol)	t _{1/2}		38 hours	[10]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with S-Methyl Thioacetate to Study Acetyl-CoA Pool Dynamics

Objective: To supplement intracellular acetyl-CoA pools and assess the impact on downstream metabolic pathways.

Materials:

- Mammalian cell line of interest (e.g., HeLa, HEK293T, HepG2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **S-Methyl thioacetate (SMTA)**
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer)
- Reagents for downstream analysis (e.g., acetyl-CoA assay kit, antibodies for Western blotting, reagents for mass spectrometry)

Procedure:

- Cell Culture: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere and grow to 70-80% confluence.
- SMTA Preparation: Prepare a stock solution of SMTA in a suitable solvent (e.g., DMSO or ethanol). The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid toxicity.
- Cell Treatment:
 - Remove the culture medium from the cells and wash once with PBS.
 - Add fresh complete medium containing the desired concentration of SMTA. A concentration range of 1-10 mM is a common starting point, but this should be optimized for each cell line and experimental goal.
 - Incubate the cells for a specific period (e.g., 1, 4, 8, or 24 hours). The incubation time will depend on the metabolic process being studied.
- Cell Lysis:
 - After incubation, remove the medium and wash the cells twice with ice-cold PBS.
 - Add an appropriate volume of ice-cold lysis buffer to each well or flask.

- Incubate on ice for 15-30 minutes with occasional agitation.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
- Downstream Analysis:
 - Collect the supernatant containing the cell lysate.
 - Perform a protein assay to determine the protein concentration for normalization.
 - The lysate can now be used for various downstream analyses, such as:
 - Quantification of Acetyl-CoA: Use a commercially available acetyl-CoA assay kit.[11][12]
 - Western Blotting: Analyze the acetylation status of specific proteins (e.g., histones) using acetylation-specific antibodies.
 - Mass Spectrometry-based Metabolomics: Analyze the global changes in the metabolome.[13]

Protocol 2: In Vitro Enzymatic Assay for S-Methyl Thioacetate Hydrolysis

Objective: To determine the enzymatic activity of a purified enzyme or cell extract in hydrolyzing SMTA.

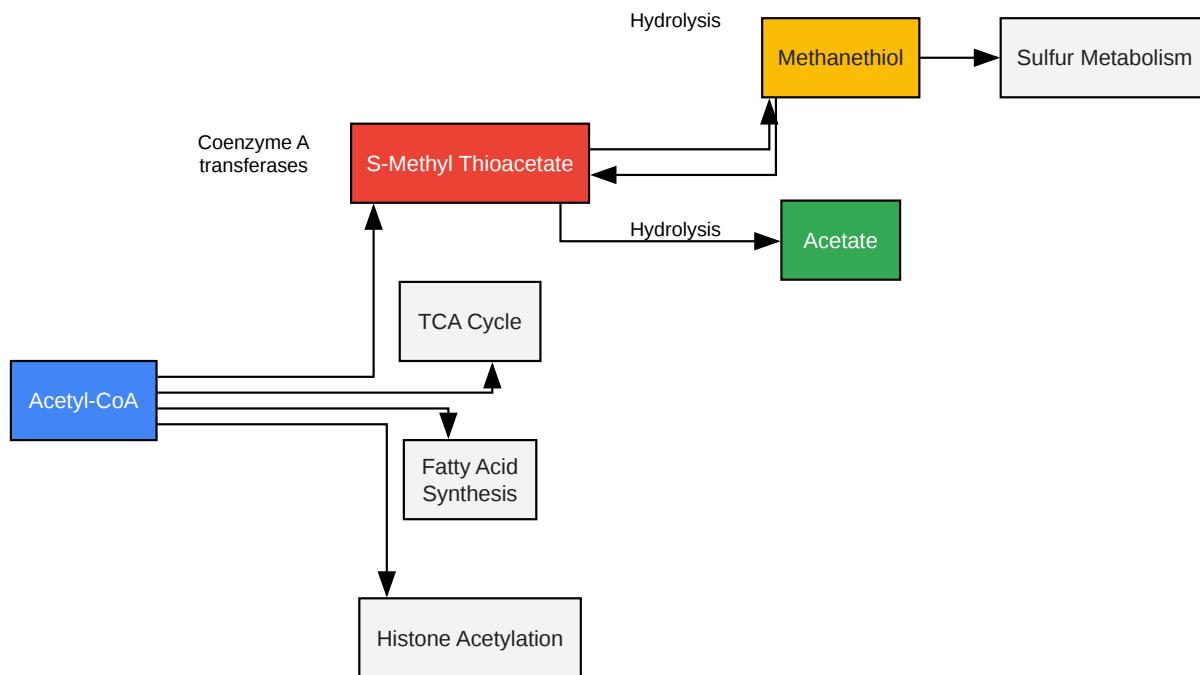
Materials:

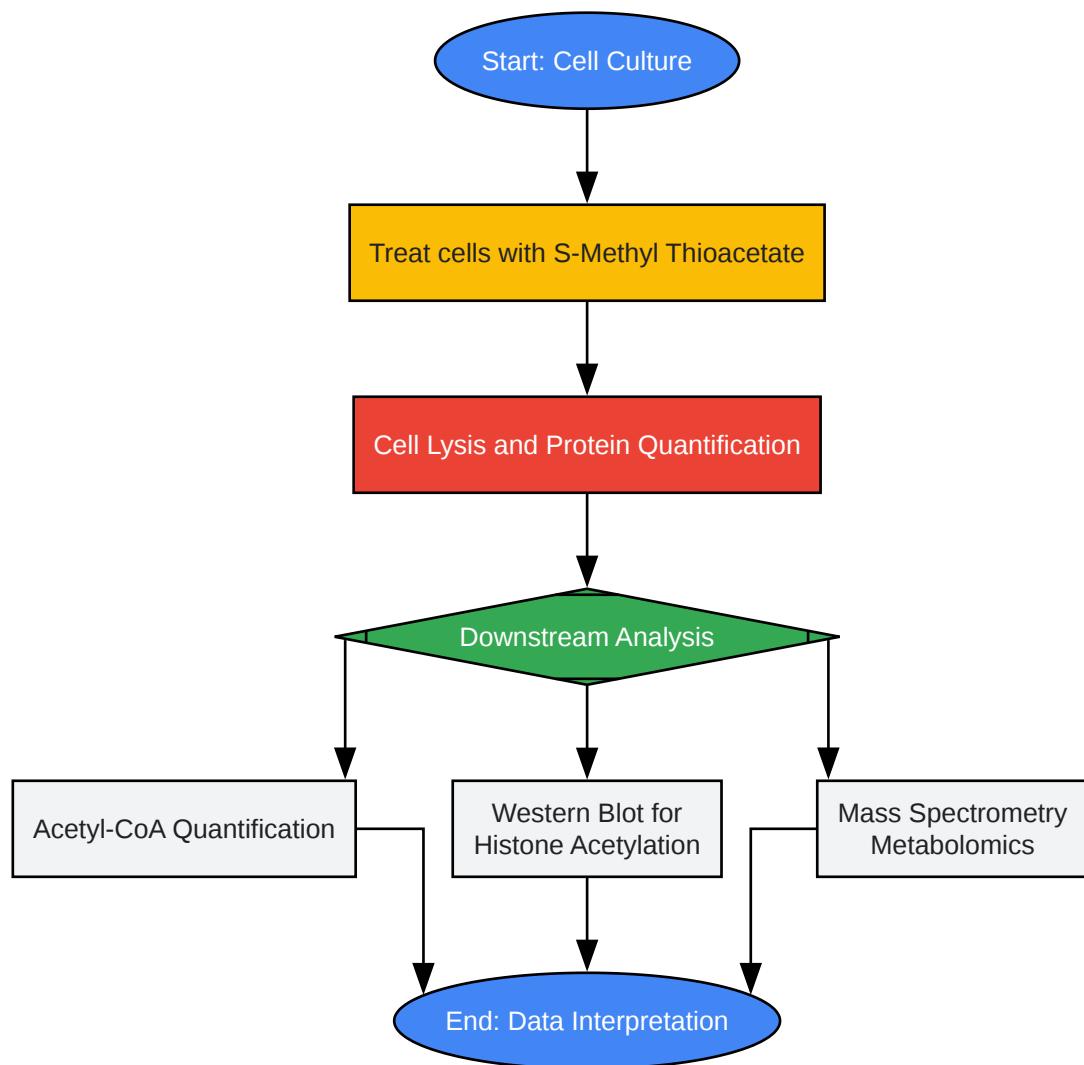
- Purified enzyme or cell extract
- **S-Methyl thioacetate (SMTA)**
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent)
- Spectrophotometer

Procedure:

- Reaction Setup:
 - In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer and the purified enzyme or cell extract.
 - Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
- Initiate the Reaction:
 - Add SMTA to the reaction mixture to a final concentration of 1-5 mM.
 - The total reaction volume should be consistent across all assays.
- Detection of Thiol Product:
 - The hydrolysis of SMTA releases methanethiol. To detect the thiol product, add DTNB to the reaction mixture. DTNB reacts with thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically.
 - Alternatively, stop the reaction at different time points by adding a quenching agent (e.g., trichloroacetic acid).
- Measurement:
 - Measure the absorbance of TNB at 412 nm at regular intervals.
 - The rate of the reaction can be calculated from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB ($14,150 \text{ M}^{-1}\text{cm}^{-1}$).
- Data Analysis:
 - Calculate the specific activity of the enzyme (e.g., in μmol of product formed per minute per mg of protein).
 - Kinetic parameters such as K_m and V_{max} can be determined by varying the concentration of SMTA.

Mandatory Visualizations





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